molecular formula C13H12N2O4 B3079171 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 1061604-41-8

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No. B3079171
CAS RN: 1061604-41-8
M. Wt: 260.24 g/mol
InChI Key: HGPRKOYQOBYISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, also known as 3-HOIPD, is a compound with a wide range of scientific applications. It is a derivative of the isoindoline-piperidine class of compounds and has been widely studied for its potential therapeutic and pharmacological properties. 3-HOIPD has been found to have a variety of biochemical and physiological effects on the body, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Antineoplastic Drug and Crystal Structures

  • Lenalidomide : This compound, with a systematic name closely related to 3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione, is an antineoplastic drug. The study of its crystal structures, including its hemihydrate form, offers insights into its conformation and interactions within crystalline forms, particularly in the formation of hydrogen-bonded dimers and supramolecular arrays (Ravikumar & Sridhar, 2009).

Synthetic Methodologies

  • Synthesis of Derivatives : A method for synthesizing derivatives of this compound via a one-pot, three-component reaction has been described. This process is notable for its efficiency, simplicity, and good yields, highlighting the compound's utility in synthetic organic chemistry (Che et al., 2015).

Asymmetric Hydrogenation

  • Synthesis and Hydrogenation : The synthesis of related compounds and their asymmetric hydrogenation has been explored. This research contributes to the understanding of catalyst-dependent hydrogenation processes, emphasizing the compound's relevance in catalysis and asymmetric synthesis (Bisset et al., 2012).

Future Directions

For more detailed information, you can refer to the relevant papers and resources . 🌟

properties

IUPAC Name

3-(7-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-10-3-1-2-7-8(10)6-15(13(7)19)9-4-5-11(17)14-12(9)18/h1-3,9,16H,4-6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPRKOYQOBYISD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Synthesis routes and methods I

Procedure details

A 250 mL-3N-RBF was charged with 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione and H2O (10 vol) and cooled to 0-5° C. NaNO2 (1.1 eq) and HCl (1.1 eq) were added, and the mixture was stirred for 30 minutes. The mixture was then heated to 75-80° C. for 2 hours. The mixture was cooled to room temperature, filtered and dried in vacuo (18 h, 35-40° C.). The crude product was purified by prep-HPLC (Conditions: C18 Symmetry Column, 90:10 H2O: MeCN isocratic, 60 mL/min flow rate, product retention time ˜30 min) to give an off-white solid (240 mg, 2.4%, 99.5 HPLC AP); mp 296.39° C.; HPLC: Hypersil DBS C8 5 m column, 250×4.6 mm, 35° C.; 99:1 to 85:15 Gradient CH3CN/10 mM aq. KH2PO4, 1.0 mL/min over 20 minutes; 7.60 min, 99.5% AP at 210/240 nm: 1H-NMR (DMSO-d6): 10.97 (1H, br s), 10.11 (1H, br s), 7.34 (1H, t), 7.17 (1H, d), 7.03 (1H, d), 5.09 (1H, dd), 4.25 (2H, dd), 2.97-2.85 (1H, m), 2.62-2.36 (2H, m), 2.03-1.96 (1H, m) ppm; 13C-NMR (DMSO-d6): 172.85, 171.04, 168.27, 152.55, 133.41, 129.44, 127.94, 117.97, 113.71, 51.59, 45.09, 31.22, 22.42 ppm; LC-MS ES+ (M+1) 261; CHN-Analysis, calcd for C13H12N2O4: C, 60.00%; H, 4.65%; N, 10.76%. Found: C, 59.54%; H, 4.88%; N, 10.48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 250 mL-3N-RBF was charged with 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione and H2O (10 vol) and cooled to 0-5° C. NaNO2 (1.1 eq) and HCl (1.1 eq) were added, and the mixture was stirred for 30 minutes. The mixture was then heated to 75-80° C. for 2 hours. The mixture was cooled to room temperature, filtered and dried in vacuo (18 h, 35-40° C.). The crude product was purified by prep-HPLC (Conditions: C18 Symmetry Column, 90:10 H2O: MeCN isocratic, 60 mL/min flow rate, product retention time ˜30 min) to give an off-white solid (240 mg, 2.4%, 99.5 HPLC AP); mp 296.39° C.; HPLC: Hypersil DBS C85m column, 250×4.6 mm, 35° C.; 99:1 to 85:15 Gradient CH3CN/10 mM aq. KH2PO4, 1.0 mL/min over 20 minutes; 7.60 min, 99.5% AP at 210/240 nm: 1H-NMR (DMSO-d6): 10.97 (1H, br s), 10.11 (1H, br s), 7.34 (1H, t), 7.17 (1H, d), 7.03 (1H, d), 5.09 (1H, dd), 4.25 (2H, dd), 2.97-2.85 (1H, m), 2.62-2.36 (2H, m), 2.03-1.96 (1H, m) ppm; 13C-NMR (DMSO-d6):172.85, 171.04, 168.27, 152.55, 133.41, 129.44, 127.94, 117.97, 113.71, 51.59, 45.09, 31.22, 22.42 ppm; LC-MS ES+ (M+1) 261; CHN-Analysis, calcd for C13H12N2O4: C, 60.00%; H, 4.65%; N, 10.76%. Found: C, 59.54%; H, 4.88%; N, 10.48%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 2
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 3
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 4
Reactant of Route 4
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 5
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Reactant of Route 6
3-(4-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.